molecular formula C12H12N4O B14104173 N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B14104173
M. Wt: 228.25 g/mol
InChI Key: SEAQZXSJRUUEAF-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the metal ion used in the complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structure, which includes a pyrrole ring and a pyridine ring connected by a hydrazone linkage. This structure allows it to form stable complexes with a variety of metal ions, making it versatile for different applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C12H12N4O/c1-16-8-4-5-10(16)9-14-15-12(17)11-6-2-3-7-13-11/h2-9H,1H3,(H,15,17)/b14-9+

InChI Key

SEAQZXSJRUUEAF-NTEUORMPSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

CN1C=CC=C1C=NNC(=O)C2=CC=CC=N2

solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.